
4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide is a derivative of the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, which is known for its wide range of pharmaceutical, biological, and medicinal applications. These compounds are considered 'privileged scaffolds' due to their potential therapeutic applications and are of considerable interest in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds, such as 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, has been developed through a one-step process involving the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols in DMSO containing dimsyl sodium . Additionally, the synthesis of the core scaffold, 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, has been achieved using pseudo-four-component reactions (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, as well as alternative three-component (3CR) condensations .
Molecular Structure Analysis
The molecular structure of 4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide is characterized by the presence of a pyridine ring, which is substituted with methyl groups at the 4, 5, and 6 positions, and a sulfanyl group at the 2 position. The carboxamide group at the 3 position is essential for the biological activity of these compounds. The structure is part of a broader class of heterocyclic compounds that have been extensively studied for their biological activities .
Chemical Reactions Analysis
While the specific chemical reactions of 4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide are not detailed in the provided papers, the general reactivity of the sulfanyl group and the carboxamide functionality can be inferred. The sulfanyl group can participate in nucleophilic substitution reactions, and the carboxamide group can engage in various chemical transformations, which may include hydrolysis, amidation, and condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide would likely include moderate solubility in polar organic solvents due to the presence of both polar (carboxamide) and nonpolar (methyl groups) functionalities. The compound's stability, melting point, and boiling point would be influenced by the pyridine core and the substituents attached to it. The electronic properties of the molecule, such as its dipole moment and electronic distribution, would be affected by the electron-withdrawing nitrile groups and the electron-donating methyl and sulfanyl groups .
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide has been explored in the synthesis of certain thiazole C-nucleosides. These nucleosides have shown potential in antiviral activities against viruses like herpes and parainfluenza, and as inhibitors in purine nucleotide biosynthesis, indicating a significant application in antiviral research (Srivastava et al., 1977).
Catalysis in Organic Synthesis
The compound plays a role in catalytic processes, such as in the rhodium(III)-catalyzed C-H acylmethylation of [2,2'-bipyridine]-6-carboxamides, which is important in the synthesis of various organic molecules. This process demonstrates excellent functional group tolerance and a broad substrate scope (Yu et al., 2019).
Role in Medicinal Chemistry
The compound has been used in the synthesis of complex medicinal structures like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, which have been explored for their non-linear optical (NLO) properties and potential anticancer activities. These compounds show promising interactions in the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Development of Anti-Inflammatory Agents
The compound is involved in the synthesis of privileged medicinal scaffolds, such as 2-amino-3,5-dicyano-6-sulfanylpyridines, which have potential as anti-inflammatory agents. This showcases its utility in developing new therapeutic drugs (Evdokimov et al., 2006).
Applications in Cancer Research
It has been implicated in cancer research, particularly in the discovery of kinase inhibitors with potent antitumor activity. These inhibitors have shown excellent antiproliferative activity against various cancer cell lines (Lombardo et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
4,5,6-trimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-4-5(2)7(8(10)12)9(13)11-6(4)3/h1-3H3,(H2,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGPDJBFPDFXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)C(=C1C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


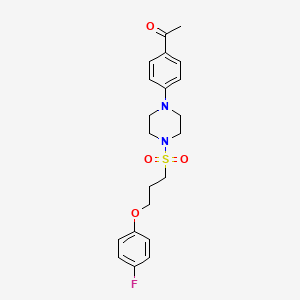
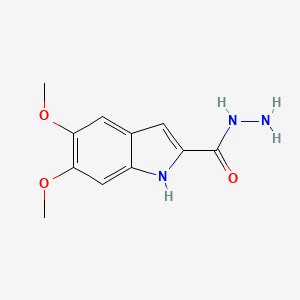
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B3009245.png)
![1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3009246.png)
![N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3009248.png)
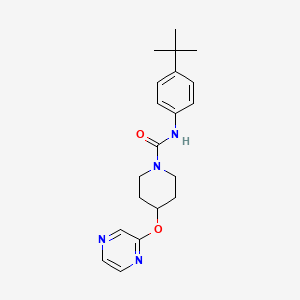
![5,5,7,7-Tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3009252.png)

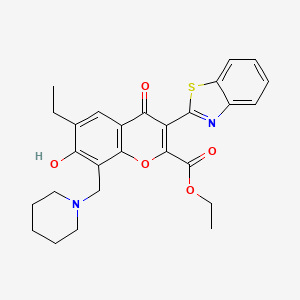
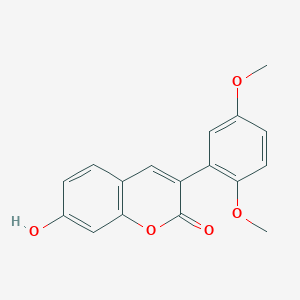
![N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009257.png)
![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)